molecular formula C10H12O B147066 Isobutyrophenone CAS No. 611-70-1

Isobutyrophenone

Cat. No. B147066
CAS RN: 611-70-1
M. Wt: 148.2 g/mol
InChI Key: BSMGLVDZZMBWQB-UHFFFAOYSA-N
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Description

Isobutyrophenone is a chemical compound with the molecular formula C10H12O . It is also known by other names such as 2-Methyl-1-phenyl-1-propanone and Isobutyrylbenzene . It is used as an internal standard in the determination of hydroxyzine hydrochloride and benzyl alcohol in injection solutions .


Synthesis Analysis

Isobutyrophenone can be synthesized through a Friedel–Crafts acylation reaction where benzene undergoes acylation with isobutyryl chloride . The reaction is performed using excess benzene as a replacement for a typical solvent and heat to reflux (88 °C) for a period of 3 hours .


Molecular Structure Analysis

The molecular structure of Isobutyrophenone consists of a phenyl group (C6H5) attached to a carbonyl group (CO) and an isobutyl group (CH(CH3)2) .


Chemical Reactions Analysis

Isobutyrophenone undergoes various chemical reactions. For instance, it can be alkylated using tritylpotassium as a base . It can also be methylated using potassium triphenylmethide .


Physical And Chemical Properties Analysis

Isobutyrophenone is a liquid at room temperature . It has a boiling point of 221.0±0.0 °C at 760 mmHg . Its density is 0.988 g/mL at 25 °C . The refractive index is 1.517 .

Scientific Research Applications

Analytical Chemistry: Internal Standard

Isobutyrophenone is utilized as an internal standard in analytical chemistry for the quantification of compounds like hydroxyzine hydrochloride and benzyl alcohol in injection solutions. This application is crucial for ensuring the accuracy and precision of analytical measurements .

Organic Synthesis: Intermediate for Alpha-Hydroxyisobutyrophenone

In organic synthesis, Isobutyrophenone serves as a precursor in the preparation of alpha-hydroxyisobutyrophenone, a compound that may have further applications in synthesizing other valuable chemicals .

Photopolymerization: Photosensitizer Intermediate

The compound is employed as a photosensitizer intermediate in photopolymerization processes. Photosensitizers are vital for initiating the polymerization of monomers when exposed to light, which is a key step in creating various polymeric materials .

Pharmaceutical Research: Hydroxyzine Hydrochloride Determination

In pharmaceutical research, Isobutyrophenone’s role as an internal standard extends to the determination of hydroxyzine hydrochloride, an antihistamine used in various treatments .

Safety and Hazards

Isobutyrophenone is classified as a combustible liquid and is harmful if swallowed . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should be handled with protective gloves, protective clothing, and eye protection .

Mechanism of Action

Target of Action

Isobutyrophenone is an organic compound with the formula C6H5C(O)C3H7 . It forms the basis for many other chemicals containing various substituents . Some of these butyrophenones are used to treat various psychiatric disorders such as schizophrenia, as well as acting as antiemetics . .

Mode of Action

It is known that the butyrophenone structure forms the basis for many other chemicals, including several pharmaceuticals . These pharmaceuticals, such as Haloperidol, Benperidol, and Lumateperone, have well-studied modes of action, primarily involving interactions with dopamine receptors in the brain .

Biochemical Pathways

Isobutyrophenone is involved in the synthesis of other compounds. For instance, it undergoes a Wolff–Kishner reduction using hydrazine hydrate and strong base conditions to synthesize isobutyl benzene . This reaction is part of a more sustainable synthetic pathway to ibuprofen .

Pharmacokinetics

It is known that the compound is used as an internal standard in the determination of hydroxyzine hydrochloride and benzyl alcohol in injection solutions .

Result of Action

It is known that the compound is used in the synthesis of other chemicals, including pharmaceuticals .

Action Environment

The action environment of Isobutyrophenone is primarily in the context of chemical reactions, where it is used as a reagent or an intermediate . The compound’s action, efficacy, and stability can be influenced by various factors, including the reaction conditions (e.g., temperature, pH), the presence of other reagents, and the solvent used .

properties

IUPAC Name

2-methyl-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMGLVDZZMBWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048202
Record name Isopropyl phenyl ketone
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Isobutyrophenone

CAS RN

611-70-1
Record name Isobutyrophenone
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Record name Isopropyl phenyl ketone
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Record name Isobutyrophenone
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Record name 1-Propanone, 2-methyl-1-phenyl-
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Record name Isobutyrophenone
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Record name ISOPROPYL PHENYL KETONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of isobutyrophenone?

A1: Isobutyrophenone has a molecular formula of C10H12O and a molecular weight of 148.20 g/mol.

Q2: How is isobutyrophenone characterized spectroscopically?

A2: Isobutyrophenone can be characterized using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and dynamics of isobutyrophenone molecules. [, , ]
  • Infrared (IR) Spectroscopy: Reveals characteristic absorption bands corresponding to specific functional groups within the molecule. []
  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of isobutyrophenone. []

Q3: How does the structure of isobutyrophenone influence its reactivity?

A3: The presence of the isopropyl group adjacent to the carbonyl group introduces steric hindrance, influencing the reactivity of isobutyrophenone in reactions like enolization and nucleophilic addition. [, , , ]

Q4: What are some common chemical reactions involving isobutyrophenone?

A4: Isobutyrophenone participates in various chemical reactions, including:

  • Enolization: Isobutyrophenone readily forms enols under acidic or basic conditions, with measurable solvent and substrate isotope effects. [, , , ]
  • Alkylation: The lithium enolate of isobutyrophenone can be alkylated with alkyl halides. []
  • Aldol-Tishchenko Reaction: Reacts with aldehydes, such as benzaldehyde, to form 1,3-diol monoesters via a multi-step process involving an aldol reaction followed by a Tishchenko reaction. []
  • Chlorination: In alkaline solutions, isobutyrophenone undergoes chlorination to form α-hydroxyisobutyrophenone, which can further oxidize to benzoic acid. []

Q5: Can isobutyrophenone be used in arylative epoxidation reactions?

A5: While isobutyrophenone itself is not the reagent, it serves as a substrate in reactions with bromopentafluorobenzene (PFPBr) under specific conditions, leading to the formation of tetrasubstituted epoxides. []

Q6: Are there any known toxicological concerns associated with isobutyrophenone?

A6: While specific toxicological data for isobutyrophenone might be limited, general precautions should be taken when handling this chemical, as with any laboratory reagent. Always consult the material safety data sheet (MSDS) for detailed safety information. []

Q7: Have computational methods been applied to study isobutyrophenone?

A7: Yes, computational chemistry techniques like ab initio molecular orbital calculations have been used to model the kinetics and isotope effects of reactions involving isobutyrophenone. [] These studies provide valuable insights into the reaction mechanisms and transition state structures.

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